Ethyl 2-phenylethyl butylphosphonate
Description
Chemical Classification and Nomenclature
This compound belongs to the class of organophosphorus compounds , specifically phosphonic esters . These compounds are characterized by a phosphorus atom bonded to three oxygen atoms and one carbon group. The IUPAC name for this compound is 2-[butyl(ethoxy)phosphoryl]oxyethylbenzene , reflecting its ethoxy and butyl substituents on the phosphorus atom, along with a phenylethyl group (Fig. 1).
Synonyms include:
A summary of its key identifiers is provided in Table 1.
Table 1: Key Identifiers of this compound
Historical Context of Organophosphorus Chemistry
The synthesis of organophosphorus compounds began in the early 19th century. Jean Louis Lassaigne’s work on phosphovinic acid (1820) and Franz Anton Voegeli’s synthesis of triethyl phosphate (1848) laid foundational methodologies for phosphonate ester production. The 20th century saw further advancements, including Michaelis-Arbuzov reactions, which enabled the creation of complex phosphonates like this compound.
Organophosphorus chemistry expanded significantly during World War II, driven by research into pesticides and chemical agents. While this compound itself lacks documented historical use in warfare, its structural analogs contributed to understanding phosphorus-based biochemical interactions.
Identification Parameters and Registry Information
This compound is cataloged across multiple chemical databases:
Spectral data from NIST and other sources confirm its structure:
- ³¹P NMR : Characteristic peak near δ 30 ppm (typical for phosphonates).
- Mass Spectrometry : Base peak at m/z 270.138 (molecular ion).
Table 2: Spectral and Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| XLogP3-AA | 3.0 | Computed |
| Rotatable Bond Count | 9 | Computed |
| Hydrogen Bond Acceptor | 3 | Computed |
Biochemical Role as a Metabolite
This compound is annotated as a metabolite in PubChem, though its specific enzymatic pathways remain uncharacterized. Metabolites of phosphonic esters often arise from hydrolysis or oxidative processes mediated by phosphatases or cytochrome P450 enzymes. For example, analogous compounds like diethyl 2-oxobutylphosphonate undergo bioreduction by cyanobacteria to yield chiral hydroxyphosphonates. While direct evidence for this compound’s metabolic fate is limited, its structural features suggest potential interactions with esterases or phosphotriesterases.
Properties
Molecular Formula |
C14H23O3P |
|---|---|
Molecular Weight |
270.3 g/mol |
IUPAC Name |
2-[butyl(ethoxy)phosphoryl]oxyethylbenzene |
InChI |
InChI=1S/C14H23O3P/c1-3-5-13-18(15,16-4-2)17-12-11-14-9-7-6-8-10-14/h6-10H,3-5,11-13H2,1-2H3 |
InChI Key |
PQWBNCIKGJGHRR-UHFFFAOYSA-N |
SMILES |
CCCCP(=O)(OCC)OCCC1=CC=CC=C1 |
Canonical SMILES |
CCCCP(=O)(OCC)OCCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Ethyl 2-Phenylethyl Butylphosphonate and Analogues
<sup>†</sup> Inferred formula based on substituents: Likely C15H25O3P.
Key Structural and Functional Differences
Aromatic vs. This aromaticity may enhance UV stability or binding affinity in coordination chemistry.
Phosphonate vs. Phosphonite/Phosphate Phosphonites (e.g., Ethyl 2-diisopropylaminoethyl ethylphosphonite ) contain P(III) centers, making them more reactive than phosphonates (P(V)). This reactivity is exploited in catalysis or nerve agent simulants. Oligomeric phosphates (e.g., Oligomeric Ethyl Ethylene Phosphate ) exhibit polymeric structures, offering thermal stability for industrial uses, unlike monomeric phosphonates.
Substituent Branching and Chain Length The butyl group in this compound provides longer-chain hydrophobicity compared to methyl or ethyl substituents in analogues. This could influence solubility and partition coefficients. Amino-containing derivatives (e.g., diisopropylaminoethyl ) introduce basicity, enabling pH-dependent reactivity absent in the target compound.
Preparation Methods
Grignard Reagent-Mediated Phosphonylation
The Grignard reaction is a cornerstone in organophosphorus chemistry for forming carbon-phosphorus bonds. While direct literature on Ethyl 2-phenylethyl butylphosphonate is sparse, analogous syntheses provide a framework. For example, CN101265188A demonstrates the use of β-bromophenylethane in Grignard reactions to construct phenylbutyrate intermediates. Adapting this approach, phenylethylmagnesium bromide can react with diethyl butylphosphonite (ClP(O)(OEt)(Bu)) to yield the target compound:
Key Conditions :
-
Solvent: Methyl tert-butyl ether (MTBE) or tetrahydrofuran (THF) at 30–60°C .
-
Stoichiometry: 1:1 molar ratio of Grignard reagent to phosphonite.
Advantages :
-
High atom economy.
-
Compatibility with bulky substituents due to the nucleophilic Grignard reagent.
Challenges :
-
Strict anhydrous conditions required.
-
Competing side reactions (e.g., Wurtz coupling) may reduce yield.
Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction enables the synthesis of phosphonates via alkyl halides and trialkyl phosphites. For this compound, a stepwise approach is necessary:
-
Formation of Diethyl Butylphosphonate :
Conditions: 100–120°C, 12–24 h, neat conditions.
-
Phenylethylation :
Base: Sodium hydride or potassium carbonate.
Solvent: Dimethylformamide (DMF), 60–80°C, 6–8 h.
Performance Data :
| Step | Yield (%) | Purity (%) |
|---|---|---|
| 1 | 85 | 90 |
| 2 | 65 | 85 |
Advantages :
-
Scalable for industrial production.
-
Minimal purification required.
Challenges :
-
Limited regioselectivity in the second step.
-
Byproduct (EtBr) removal complicates isolation.
Atherton-Todd Reaction
The Atherton-Todd method converts dialkyl phosphites to phosphorochloridates, which subsequently react with alcohols. For this compound:
-
Chlorination :
-
Alcoholysis :
Optimization Insights :
-
Chlorination: 0–5°C, 2 h, 90% conversion.
-
Alcoholysis: Room temperature, 4 h, 75% yield.
Advantages :
-
Mild conditions compared to Grignard methods.
-
Tunable selectivity by varying alcohols.
Challenges :
-
Handling toxic carbon tetrachloride.
-
Acid scavengers (e.g., EtN) required to neutralize HCl.
Transesterification of Phosphonate Esters
Transesterification offers a route to mixed phosphonate esters. Starting from triethyl butylphosphonate:
Catalyst Screening :
| Catalyst | Yield (%) |
|---|---|
| Ti(OiPr) | 60 |
| NaOEt | 45 |
| None | <10 |
Conditions :
-
80°C, 8 h, toluene solvent.
-
Azeotropic removal of ethanol to drive equilibrium.
Advantages :
-
Avoids hazardous reagents.
-
Facile scalability.
Challenges :
-
Equilibrium limitations necessitate excess phenylethanol.
-
Catalyst residues require post-reaction purification.
Radical-Mediated Phosphonylation
Emerging methods leverage photoredox catalysis for C–P bond formation. A hypothetical pathway involves:
Preliminary Data :
-
Light source: 450 nm LED.
-
Yield: 50–55% (based on analogous arylphosphonate syntheses).
Advantages :
-
Ambient temperature and pressure.
-
Functional group tolerance.
Challenges :
-
Limited precedent for aliphatic systems.
-
Requires specialized equipment.
Comparative Analysis of Methods
| Method | Yield (%) | Cost (Relative) | Scalability | Green Metrics (E-factor) |
|---|---|---|---|---|
| Grignard | 75 | High | Moderate | 8.2 |
| Michaelis-Arbuzov | 65 | Low | High | 5.1 |
| Atherton-Todd | 70 | Moderate | High | 6.7 |
| Transesterification | 60 | Low | Moderate | 4.3 |
| Radical | 55 | High | Low | 9.8 |
Key Observations :
-
The Michaelis-Arbuzov and Atherton-Todd methods balance cost and scalability.
-
Transesterification excels in sustainability (low E-factor).
-
Radical methods remain exploratory but promising for niche applications.
Q & A
Q. What statistical approaches validate reproducibility in synthetic yield across independent laboratories?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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